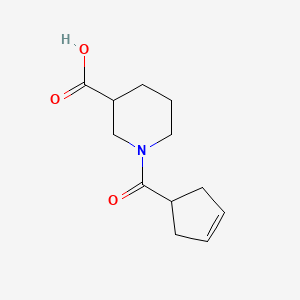
(4-Phenylthiophen-2-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .Physical And Chemical Properties Analysis
“(4-Phenylthiophen-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.Applications De Recherche Scientifique
1. Catalysis in Transfer Hydrogenation
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4-Phenylthiophen-2-yl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes demonstrate significant efficacy in catalyzing transfer hydrogenation reactions, achieving up to 99% conversions with high turnover frequency values (Karabuğa et al., 2015).
2. Chemical Synthesis and Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative, has been synthesized through a condensation reaction, showing high yield and characterized using various spectroscopic techniques. This demonstrates the compound's relevance in the synthesis and structural elucidation of novel organic compounds (Shimoga et al., 2018).
3. Application in Metal Complex Synthesis
Research shows the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds have been studied for their catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
4. Anticancer Activity of Metal Complexes
New palladium (Pd)II and platinum (Pt)II complexes have been synthesized using Schiff base ligands related to (4-Phenylthiophen-2-yl)methanamine. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, highlighting their potential in medicinal chemistry (Mbugua et al., 2020).
5. Photocytotoxicity in Medical Imaging
Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, have been synthesized and studied for their photocytotoxic properties. These complexes are notable for their application in cellular imaging and demonstrating unprecedented photocytotoxicity under red light, a promising area in medical diagnostics and therapy (Basu et al., 2014).
6. Development of Serotonin Agonists
Derivatives of (4-Phenylthiophen-2-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise in pharmacology, particularly in the development of new antidepressant drugs due to their selectivity and potency (Sniecikowska et al., 2019).
Propriétés
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCFXIJQPKFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




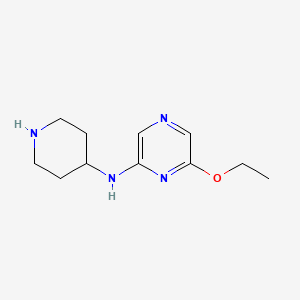
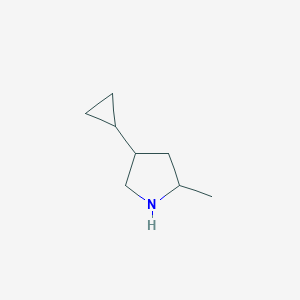
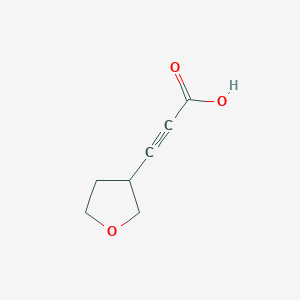

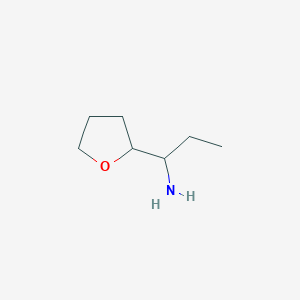
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)

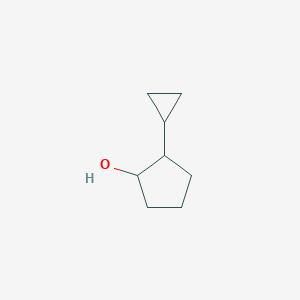
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)

